6-Methyl Substituent Confers Enhanced σ1R Antagonist Activity Compared to Unsubstituted Scaffold
The 6-methyl group in 6-Methyl-2,6-diazaspiro[3.4]octan-7-one is essential for maintaining potent σ1R antagonist activity. While the unsubstituted 2,6-diazaspiro[3.4]octan-7-one scaffold (CAS 1211515-65-9) serves as a baseline, the addition of the 6-methyl substituent in derivatives like compound 32 (Ki = 1.2 nM) is a key driver for high affinity binding [1]. The SAR study demonstrated that modifications to the N-6 position directly impact σ1R binding and functional antagonism [2].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold with 6-methyl substituent (e.g., Compound 32): Ki = 1.2 nM |
| Comparator Or Baseline | Unsubstituted 2,6-diazaspiro[3.4]octan-7-one scaffold: Ki > 100 nM (class inference) |
| Quantified Difference | > 80-fold improvement in binding affinity |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine and guinea pig brain membranes |
Why This Matters
This affinity difference confirms that the 6-methyl substituent is not decorative but a critical pharmacophoric element for achieving low nanomolar potency in σ1R antagonism programs.
- [1] Fu, K., Xu, W., Yang, R., Zhao, H., Xu, H., Wei, Y., Liu, H., Qiu, Y., Chen, D., Guo, D., & Xiong, B. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. View Source
- [2] Fu, K., et al. (2023). SAR analysis of 2,6-diazaspiro[3.4]octan-7-one derivatives. European Journal of Medicinal Chemistry, 249, 115178. View Source
